propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate
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Overview
Description
propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzofuran ring, a sulfonylamino group, and a carboxylate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The sulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(propan-2-yl)phenol
- 2-(4-Methyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol
- 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
Uniqueness
propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and sulfonylamino group make it particularly interesting for research in medicinal chemistry and material science .
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-12(2)25-20(22)19-14(4)26-18-10-7-15(11-17(18)19)21-27(23,24)16-8-5-13(3)6-9-16/h5-12,21H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKXXOXKSPSRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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